molecular formula C9H17BrO B13181895 2-(3-Bromo-2-methylpropyl)-5-methyloxolane

2-(3-Bromo-2-methylpropyl)-5-methyloxolane

Cat. No.: B13181895
M. Wt: 221.13 g/mol
InChI Key: JMSYTBAVKVUFEA-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromine atom attached to a methylpropyl group, which is further connected to the oxolane ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-bromo-2-methylpropene with a suitable oxolane precursor. One common method is the nucleophilic substitution reaction, where the bromine atom is replaced by an oxolane ring. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylpropyl)-5-methyloxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride in DMSO.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution.

    Ketones and Carboxylic Acids: Formed through oxidation.

    Alkanes and Alcohols: Formed through reduction.

Scientific Research Applications

2-(3-Bromo-2-methylpropyl)-5-methyloxolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce oxolane rings into complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane involves its interaction with molecular targets through its functional groups. The bromine atom and oxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane.

    5-Methyloxolane: A simpler oxolane compound without the bromine and methylpropyl groups.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(3-bromo-2-methylpropyl)-5-methyloxolane

InChI

InChI=1S/C9H17BrO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3

InChI Key

JMSYTBAVKVUFEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CC(C)CBr

Origin of Product

United States

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